3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one 3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17881047
InChI: InChI=1S/C31H29N3O4S2/c1-4-38-25-13-11-22(12-14-25)29-23(20-34(32-29)24-8-6-5-7-9-24)19-28-30(35)33(31(39)40-28)17-16-21-10-15-26(36-2)27(18-21)37-3/h5-15,18-20H,4,16-17H2,1-3H3/b28-19-
SMILES:
Molecular Formula: C31H29N3O4S2
Molecular Weight: 571.7 g/mol

3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.:

Cat. No.: VC17881047

Molecular Formula: C31H29N3O4S2

Molecular Weight: 571.7 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenethyl)-5-((3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one -

Specification

Molecular Formula C31H29N3O4S2
Molecular Weight 571.7 g/mol
IUPAC Name (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H29N3O4S2/c1-4-38-25-13-11-22(12-14-25)29-23(20-34(32-29)24-8-6-5-7-9-24)19-28-30(35)33(31(39)40-28)17-16-21-10-15-26(36-2)27(18-21)37-3/h5-15,18-20H,4,16-17H2,1-3H3/b28-19-
Standard InChI Key WKKSIPDOVKNRFX-USHMODERSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Introduction

Structural Features

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its structural components. It includes a thioxothiazolidin-4-one core, a 3,4-dimethoxyphenethyl group, and a pyrazole moiety with ethoxyphenyl and phenyl substituents.

  • Functional Groups: Key functional groups include the thioxo group, methoxy groups, and the methylene bridge connecting the pyrazole ring to the thioxothiazolidin-4-one core. These groups contribute to its chemical reactivity and potential biological activity.

Synthesis Methods

The synthesis of thioxothiazolidin-4-one derivatives typically involves condensation reactions between appropriate starting materials. For example, a common method involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then cyclized to form the thioxothiazolidin-4-one ring.

Biological Activities

Thioxothiazolidin-4-one derivatives have been explored for various biological activities, including enzyme inhibition and potential therapeutic applications. For instance, some derivatives have shown promise as acetylcholinesterase inhibitors, which could be relevant for treating neurodegenerative diseases .

Analytical Techniques

Characterization of such compounds often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. NMR can provide detailed information about the molecular structure, while mass spectrometry helps confirm the molecular weight.

Potential Applications

Given the structural complexity and functional groups present, this compound may exhibit biological activities similar to other thioxothiazolidin-4-one derivatives. Potential applications could include enzyme inhibition or interaction with biological receptors, although specific studies on this compound are needed to confirm these hypotheses.

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